amine](/img/structure/B13312013.png)
[(2,5-Dimethylphenyl)methyl](pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with a pentyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide or tetrahydrofuran to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or triethylamine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,5-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
Phenylmethylamine: Lacks the methyl substitutions on the phenyl ring and the pentyl chain, resulting in different chemical and biological properties.
2,5-Dimethylphenylmethylamine: Similar structure but without the pentyl chain, affecting its reactivity and applications.
Pentylamine: Contains the pentyl chain but lacks the phenyl ring and methyl substitutions, leading to distinct chemical behavior.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-6-9-15-11-14-10-12(2)7-8-13(14)3/h7-8,10,15H,4-6,9,11H2,1-3H3 |
InChI Key |
TUHRCDKHKSRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13311938.png)
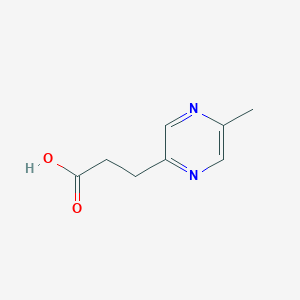
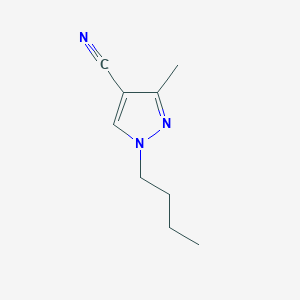
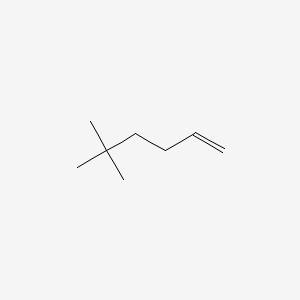
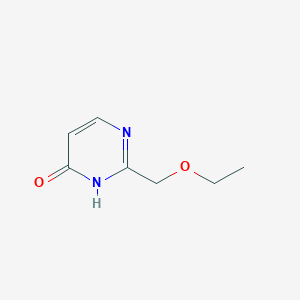


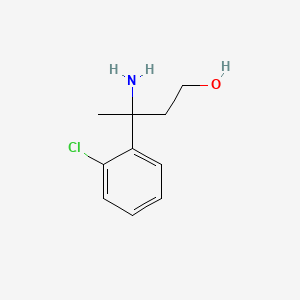
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
![3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)
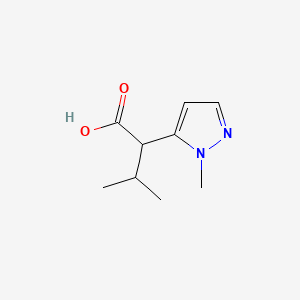
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)
